Myrtecaine

Description

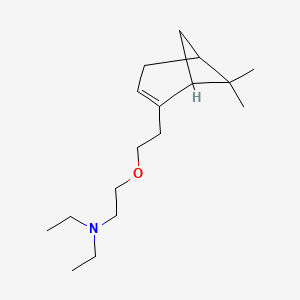

Structure

3D Structure

Propriétés

Numéro CAS |

7712-50-7 |

|---|---|

Formule moléculaire |

C17H31NO |

Poids moléculaire |

265.4 g/mol |

Nom IUPAC |

2-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethoxy]-N,N-diethylethanamine |

InChI |

InChI=1S/C17H31NO/c1-5-18(6-2)10-12-19-11-9-14-7-8-15-13-16(14)17(15,3)4/h7,15-16H,5-6,8-13H2,1-4H3/t15-,16-/m0/s1 |

Clé InChI |

BZRYYBWNOUALTQ-HOTGVXAUSA-N |

SMILES |

CCN(CC)CCOCCC1=CCC2CC1C2(C)C |

SMILES isomérique |

CCN(CC)CCOCCC1=CC[C@H]2C[C@@H]1C2(C)C |

SMILES canonique |

CCN(CC)CCOCCC1=CCC2CC1C2(C)C |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

2-homomyrtenyloxy-1-(diethylamino)-ethane myrtecaine nopoxamine |

Origine du produit |

United States |

Foundational & Exploratory

Myrtecaine synthesis pathway and starting materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrtecaine, also known as Nopoxamine, is a local anesthetic agent utilized in topical formulations for the management of musculoskeletal pain, such as muscle strains, tendinitis, and joint pain. Its chemical structure, 2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-N,N-diethylethanamine, consists of a lipophilic bicyclic terpene moiety derived from nopol, linked via an ether bond to a hydrophilic diethylaminoethyl group. This guide provides a comprehensive overview of the viable synthetic pathway for this compound, detailing the requisite starting materials, step-by-step experimental protocols, and relevant quantitative data. The synthesis is primarily achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.

Overview of the Synthetic Pathway

The synthesis of this compound is a two-step process commencing from commercially available starting materials. The overall strategy involves the preparation of a key intermediate, 2-(diethylamino)ethyl chloride, followed by its reaction with the sodium salt of nopol (sodium nopolate) to form the final this compound product via a Williamson ether synthesis.

The logical flow of this synthesis is outlined below:

Caption: Logical workflow for the two-stage synthesis of this compound.

Starting Materials and Reagents

The primary starting materials for this synthesis are readily available from commercial chemical suppliers.

| Compound | IUPAC Name | Formula | CAS No. | Key Role |

| Nopol | (1R,5S)-2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol | C₁₁H₁₈O | 128-50-7 | Terpene alcohol backbone |

| 2-(Diethylamino)ethanol | 2-(Diethylamino)ethanol | C₆H₁₅NO | 100-37-8 | Precursor for the hydrophilic side chain |

| Thionyl Chloride | Thionyl dichloride | SOCl₂ | 7719-09-7 | Chlorinating agent |

| Sodium Hydride | Sodium hydride | NaH | 7646-69-7 | Strong base for alkoxide formation |

| Anhydrous Solvents | Tetrahydrofuran (THF), Benzene | - | - | Reaction media |

Experimental Protocols

Step 1: Synthesis of 2-(Diethylamino)ethyl Chloride Hydrochloride

This procedure details the conversion of 2-(diethylamino)ethanol to its corresponding alkyl chloride, a necessary electrophile for the subsequent ether synthesis. The protocol is adapted from established methods for this conversion[1][2].

Procedure:

-

In a two-liter, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser fitted with a drying tube, dissolve 205 g (1.75 moles) of 2-(diethylamino)ethanol in 500 mL of anhydrous, thiophene-free benzene.

-

Cool the flask in an ice-salt bath.

-

With continuous stirring, slowly add 230 g (1.93 moles) of thionyl chloride from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Transfer the flask to a steam bath and reflux the mixture for six hours.

-

Cool the mixture. A dark precipitate of 2-(diethylamino)ethyl chloride hydrochloride will form.

-

Filter the precipitate and wash it with a small amount of dry benzene.

-

Dry the resulting solid product.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 205 g (1.75 mol) 2-(diethylamino)ethanol | [1] |

| Reagent | 230 g (1.93 mol) Thionyl Chloride | [1] |

| Solvent | 500 mL Anhydrous Benzene | [1] |

| Reaction Time | 6 hours (reflux) | [1] |

| Yield | 286 g (95%) | [1] |

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This final step involves the formation of the ether linkage between the terpene alcohol (nopol) and the diethylaminoethyl side chain. The protocol is based on standard Williamson ether synthesis procedures, reacting a sodium alkoxide with a primary alkyl halide[3].

Procedure:

-

In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve nopol (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.

-

Allow the mixture to warm to room temperature and continue stirring until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium nopolate intermediate.

-

In a separate flask, add the 2-(diethylamino)ethyl chloride hydrochloride (1 equivalent) prepared in Step 1.

-

Add the sodium nopolate solution from the first flask to the 2-(diethylamino)ethyl chloride hydrochloride.

-

Heat the combined reaction mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Cautiously quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with water, followed by a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude this compound product by vacuum distillation.

Synthesis Pathway Diagram

The chemical transformations are illustrated in the following pathway diagram.

Caption: Chemical reaction pathway for the synthesis of this compound.

References

In-Depth Technical Guide to the Chemical Properties and Structure of Myrtecaine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrtecaine is a local anesthetic and muscle relaxant utilized in topical formulations for the management of musculoskeletal pain and inflammation. This technical guide provides a comprehensive overview of the chemical properties, structure, and pharmacological aspects of this compound. It includes a summary of its physicochemical characteristics, a detailed account of its synthesis, and representative experimental protocols for the evaluation of its local anesthetic and muscle relaxant activities. The guide also explores its mechanism of action, focusing on its interaction with voltage-gated sodium channels.

Chemical and Physical Properties

This compound, also known as Nopoxamine, is a tertiary amine with a bicyclic monoterpene moiety derived from myrtenol. Its chemical and physical properties are summarized in the tables below.

Identification and Structure

| Property | Value |

| IUPAC Name | 2-(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethoxy)-N,N-diethylethan-1-amine[1] |

| Other Names | Nopoxamine, Mirtecaina, Myrtecainum[1] |

| CAS Number | 7712-50-7 (free base)[1][2][3][4] |

| Chemical Formula | C₁₇H₃₁NO[1][2][4] |

| SMILES | CCN(CC)CCOCCC1=CC[C@H]2C[C@@H]1C2(C)C[1] |

| Molecular Weight | 265.44 g/mol [1][2] |

| Structure |

|

Physicochemical Properties

| Property | Value |

| Appearance | White crystalline powder[2] |

| Boiling Point | 335.6 °C at 760 mmHg[2] |

| Melting Point | <25 °C[4] |

| Density | 0.93 g/cm³[2][4] |

| Refractive Index | 1.477[2] |

| pKa (Strongest Basic) | 9.41 (Predicted for hydrochloride salt)[5] |

| LogP | 3.72730[2] |

| Water Solubility | 0.0288 mg/mL (Predicted for hydrochloride salt)[5] |

Synthesis of this compound

The synthesis of this compound involves the reaction of homomyrtenol with diethylaminochloroethane. A general procedure is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Homomyrtenol

-

Sodium amide (NaNH₂)

-

Toluene

-

Diethylaminochloroethane

-

Concentrated hydrochloric acid (HCl)

-

Potassium carbonate (K₂CO₃)

-

Nitrogen gas (N₂)

Procedure:

-

A suspension of powdered sodium amide in toluene is prepared in a reaction vessel under a nitrogen atmosphere.

-

The mixture is heated to 60°C, and homomyrtenol is added portion-wise. The reaction is stirred for several hours to ensure the complete formation of the sodium derivative of homomyrtenol.

-

A solution of diethylaminochloroethane in toluene is then added to the reaction mixture.

-

The mixture is refluxed for approximately 12 hours, during which a precipitate of sodium chloride will form.

-

After cooling, the sodium chloride is dissolved by the addition of water.

-

The this compound base can be extracted from the toluene layer using one of two methods:

-

Method A (Acid Extraction): The toluene solution is extracted with dilute hydrochloric acid. The resulting aqueous solution of the hydrochloride salt is then treated with potassium carbonate to precipitate the this compound free base.

-

Method B (Direct Distillation): The toluene solution is dried over potassium carbonate and then subjected to fractional distillation under reduced pressure.

-

-

The crude this compound is purified by vacuum distillation, collecting the fraction boiling between 135-140°C at 2-3 mmHg.

Pharmacological Activity and Mechanism of Action

This compound exhibits both local anesthetic and muscle relaxant properties. It is often used in combination with diethylamine salicylate in topical preparations to enhance the penetration and analgesic effect of the salicylate.[1][6]

Mechanism of Action: Local Anesthesia

The primary mechanism of action for the local anesthetic effect of this compound, like other local anesthetics, is the blockade of voltage-gated sodium channels in the neuronal cell membrane. By binding to a specific site within the sodium channel, this compound stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the initiation and propagation of action potentials. This reversible blockade of nerve impulse transmission results in a loss of sensation in the area of application.

References

The Presumed Mechanism of Action of Myrtecaine on Sodium Channels: An In-Depth Technical Guide

Disclaimer: This document provides a detailed overview of the presumed mechanism of action of Myrtecaine on voltage-gated sodium channels, based on its classification as a local anesthetic. Despite a comprehensive search of scientific literature, no specific quantitative data (e.g., IC50, binding affinity) or detailed experimental protocols for this compound's interaction with sodium channels are publicly available. Therefore, this guide utilizes representative data from other well-characterized local anesthetics to illustrate the core principles and experimental methodologies. The quantitative data presented herein should be considered illustrative and not directly representative of this compound.

Introduction to this compound and its Therapeutic Class

This compound, also known as Nopoxamine, is a local anesthetic agent.[1] Local anesthetics are a class of drugs that reversibly block the generation and conduction of nerve impulses.[2] Their primary molecular target is the voltage-gated sodium channel, which is essential for the propagation of action potentials along nerve fibers. By inhibiting these channels, local anesthetics prevent the transmission of pain signals from the periphery to the central nervous system.

Core Mechanism of Action: State-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism by which local anesthetics like this compound are thought to exert their effects is through a state-dependent blockade of voltage-gated sodium channels. This means the drug has a higher affinity for certain conformational states of the channel.

Voltage-gated sodium channels exist in three main states:

-

Resting (Closed) State: The channel is closed but capable of opening in response to a depolarizing stimulus.

-

Open (Activated) State: Upon membrane depolarization, the channel opens, allowing a rapid influx of sodium ions, which generates the rising phase of the action potential.

-

Inactivated State: Shortly after opening, the channel enters a non-conductive, inactivated state from which it cannot immediately reopen. The membrane must repolarize for the channel to return to the resting state.

Local anesthetics are believed to preferentially bind to the open and inactivated states of the sodium channel from the intracellular side. This "use-dependent" or "phasic" block is a key feature of their action. Nerves that are firing at a higher frequency are more susceptible to blockade because their sodium channels spend more time in the open and inactivated states, providing more opportunities for the drug to bind.

The binding of the local anesthetic molecule to its receptor site within the pore of the sodium channel stabilizes the channel in the inactivated state, prolonging the refractory period and preventing further action potential generation.

The Hydrophilic and Hydrophobic Pathways

Local anesthetics can reach their binding site within the sodium channel pore through two proposed pathways:

-

The Hydrophilic Pathway: The protonated, charged form of the local anesthetic gains access to the intracellular side of the channel when the activation gate is open.

-

The Hydrophobic Pathway: The uncharged, lipid-soluble form of the molecule can partition into the cell membrane and diffuse laterally to the binding site.

The following diagram illustrates the general signaling pathway of a local anesthetic's interaction with a voltage-gated sodium channel.

Caption: State-dependent binding of a local anesthetic to a voltage-gated sodium channel.

Quantitative Analysis of Sodium Channel Blockade

The interaction of a local anesthetic with sodium channels can be quantified using electrophysiological techniques, primarily the patch-clamp method. Key parameters that are determined include:

-

IC50 (Half-maximal inhibitory concentration): The concentration of the drug that causes a 50% block of the sodium current. This is a measure of the drug's potency.

-

Tonic Block: The block of the channel in its resting state, typically measured with infrequent depolarizing pulses.

-

Phasic (Use-Dependent) Block: The incremental block that occurs with repetitive stimulation, reflecting the binding to open and inactivated channels.

The following tables present hypothetical quantitative data for a representative local anesthetic, as specific data for this compound is unavailable.

Table 1: Hypothetical Potency of a Representative Local Anesthetic on Voltage-Gated Sodium Channels

| Parameter | Value | Conditions |

| Tonic Block IC50 | 150 µM | Holding potential = -100 mV, 1 Hz stimulation |

| Phasic Block IC50 | 25 µM | Holding potential = -70 mV, 10 Hz stimulation |

Table 2: Hypothetical Effects of a Representative Local Anesthetic on Sodium Channel Gating

| Parameter | Control | + Representative LA (25 µM) |

| Time Constant of Inactivation (τ) | 0.8 ms | 1.5 ms |

| Recovery from Inactivation (τ) | 5 ms | 25 ms |

Experimental Protocols for Characterizing Sodium Channel Blockade

The gold-standard technique for studying the interaction of a drug with ion channels is patch-clamp electrophysiology . The whole-cell configuration is commonly used to measure the activity of the entire population of sodium channels in a cell.

Detailed Methodology for Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the tonic and phasic block of voltage-gated sodium channels by a local anesthetic in a neuronal cell line (e.g., ND7/23 cells).

Materials:

-

Neuronal cell line expressing voltage-gated sodium channels

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

Local anesthetic stock solution

Procedure:

-

Cell Preparation: Culture the neuronal cells on glass coverslips.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a cell with the patch pipette and form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Data Acquisition:

-

Tonic Block Protocol:

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

-

Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) every 10 seconds to elicit a peak sodium current.

-

Perfuse the cell with increasing concentrations of the local anesthetic and measure the reduction in the peak current.

-

-

Phasic (Use-Dependent) Block Protocol:

-

Hold the cell at a more depolarized potential (e.g., -70 mV) to mimic a physiological resting potential.

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz).

-

Measure the progressive decrease in the peak sodium current during the pulse train in the presence of the local anesthetic.

-

-

The following diagram illustrates the experimental workflow for a patch-clamp experiment to assess the use-dependent block.

Caption: A typical workflow for a whole-cell patch-clamp experiment.

Conclusion

While specific experimental data for this compound's action on sodium channels is not publicly available, its classification as a local anesthetic strongly implies a mechanism of action involving the state-dependent blockade of voltage-gated sodium channels. This guide has provided a comprehensive overview of this presumed mechanism, including the underlying principles, methods of quantitative analysis, and detailed experimental protocols that would be employed to characterize its effects. Further research involving direct electrophysiological studies on this compound is necessary to definitively elucidate its precise molecular interactions with sodium channels and to quantify its potency and kinetic properties.

References

In Silico Modeling of Myrtecaine Receptor Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Myrtecaine (also known as Nopoxamine) is a local anesthetic with additional muscle relaxant and anti-inflammatory properties.[1] As a derivative of the monoterpene pinene, its therapeutic actions are likely mediated through interactions with specific protein targets.[2] The primary target for local anesthetics is the family of voltage-gated sodium channels (Na\textsubscript{v}), which are crucial for the propagation of action potentials in excitable tissues.[3][4] This technical guide outlines a comprehensive in silico strategy to elucidate the binding mechanism of this compound to its putative primary receptor, the human Na\textsubscript{v}1.7 channel, a key target in pain signaling. Due to a current lack of specific binding affinity data for this compound, this document serves as a roadmap for future research, detailing the necessary computational experiments to predict and analyze its molecular interactions. The proposed workflow includes homology modeling, molecular docking, and molecular dynamics simulations, providing a framework to investigate this compound's structure-activity relationship at an atomic level.

Introduction to this compound and its Therapeutic Potential

This compound is a local anesthetic often used topically in combination with diethylamine salicylate in formulations like Algesal for the symptomatic relief of rheumatic and musculoskeletal pain.[2] It is reported to have a triple action: local anesthetic, muscle relaxant, and anti-inflammatory, with the latter two potentially stemming from its terpenoid structure.[1][5] Terpenes and their derivatives are known to interact with a wide range of molecular targets, including G-protein coupled receptors and various ion channels, and can modulate inflammatory pathways such as the nuclear factor-kappaB (NF-κB) signaling cascade.[6][7]

The primary anesthetic action of this compound is presumed to be through the blockade of voltage-gated sodium channels, a mechanism shared with well-characterized local anesthetics like lidocaine and bupivacaine.[3][4] The Na\textsubscript{v}1.7 isoform is of particular interest as it is predominantly expressed in the peripheral nervous system and plays a critical role in pain perception.

This guide will focus on the in silico investigation of this compound's interaction with Na\textsubscript{v}1.7 as its primary target. The methodologies described can be adapted to explore interactions with other potential secondary targets once they are identified.

Proposed In Silico Research Workflow

The following diagram illustrates the proposed workflow for the in silico modeling of this compound's binding to its receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Algesal® (nopoxamine and diethylamine salicylate), from Laboratoires Latema (Paris), 1971 - Oncowitan [oncowitan.com]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Volatile Terpenes and Terpenoids from Forests for Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular basis of the anti-inflammatory effects of terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic History of Myrtecaine: A Technical Review of a Topical Anesthetic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtecaine, also known by its chemical name 2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-N,N-diethylethanamine and the synonym Nopoxamine, is a local anesthetic agent.[1] It is most recognized for its application in topical formulations, frequently in combination with diethylamine salicylate, to alleviate musculoskeletal pain, inflammation, and discomfort associated with strains, sprains, and joint pain.[1][2][3] This technical guide delves into the historical development, mechanism of action, and known properties of this compound, while also highlighting the significant gaps in the publicly available scientific literature regarding its origins and detailed pharmacological profile.

Historical Development: An Uncharted Past

Despite its documented use, the historical development of this compound as a local anesthetic is not well-documented in readily accessible scientific literature. Extensive searches for its initial synthesis, the researchers or institutions responsible for its discovery, and the timeline of its development have yielded no specific results. The compound is referenced in older European medical literature, suggesting its use in clinical practice, particularly in combination products like Algesal, dating back to at least the 1970s. However, primary research articles detailing its preclinical and clinical development are scarce, indicating that much of the foundational research may not be indexed in modern scientific databases or may have been published in languages other than English.

Physicochemical Properties

While historical data is lacking, the fundamental physicochemical properties of this compound have been characterized. This information is crucial for formulation development and understanding its behavior as a pharmaceutical agent.

| Property | Value |

| Chemical Formula | C17H31NO |

| Molecular Weight | 265.44 g/mol |

| Appearance | White crystalline powder |

| CAS Number | 7712-50-7 |

| Boiling Point | 335.6°C at 760 mmHg |

| Flash Point | 99.1°C |

| Density | 0.93 g/cm³ |

| LogP | 3.72730 |

(Data sourced from various chemical databases)

Mechanism of Action

Local Anesthetic Effect

The primary mechanism of action for this compound as a local anesthetic is consistent with that of other agents in its class. It functions by blocking voltage-gated sodium channels on the intracellular side of the nerve membrane.[2] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By inhibiting this process, this compound effectively blocks the transmission of pain signals from the periphery to the central nervous system, resulting in a localized anesthetic or numbing effect.[2]

Muscle Relaxant Properties

This compound is also reported to possess muscle-relaxant properties, which contributes to its effectiveness in treating musculoskeletal conditions.[1] The precise mechanism for this action is not well-elucidated in the available literature. It is plausible that this effect is a secondary consequence of its local anesthetic action on the nerves supplying the muscles or a direct effect on the muscle fibers themselves, though further research is needed to confirm the exact pathway.

Enhancement of Penetration

When used in combination with diethylamine salicylate, this compound is thought to enhance the penetration of the salicylate through the skin.[2] This synergistic effect allows for a more pronounced anti-inflammatory and analgesic action at the site of application.

Quantitative Data and Experimental Protocols: A Notable Void

A comprehensive review of publicly accessible scientific databases reveals a significant lack of quantitative data regarding the efficacy, toxicity, and pharmacokinetics of this compound. Key parameters such as:

-

LD50 (Lethal Dose, 50%) : No data available.

-

Effective Concentration (EC50) for local anesthesia: No data available.

-

Duration of Action : Not quantitatively specified in available sources.

-

Pharmacokinetic Profile (Absorption, Distribution, Metabolism, Excretion) : Not detailed.

Similarly, detailed experimental protocols from the initial studies that would have established the safety and efficacy of this compound are not available. This includes a lack of information on the animal models used, the methodologies for assessing anesthetic and anti-inflammatory effects, and the protocols for toxicological studies.

Conclusion

This compound is a local anesthetic with a history of use in topical analgesic preparations. Its mechanism of action aligns with the established understanding of sodium channel blockade. However, its historical development, from discovery to clinical use, remains largely obscure. The absence of detailed quantitative data on its potency, toxicity, and pharmacokinetics, as well as the experimental protocols from its initial evaluation, presents a significant gap in the scientific record. For drug development professionals, while the compound has a precedent of clinical use, any new applications or formulations would necessitate a thorough re-evaluation of its pharmacological and toxicological profile based on modern standards, as the historical data required for a comprehensive understanding is not currently available in the public domain. Future research into historical archives or non-digitized publications may yet shed more light on the origins and early development of this enigmatic local anesthetic.

References

Understanding the Muscle Relaxant Properties of Myrtecaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myrtecaine, also known as Nopoxamine, is a local anesthetic that also exhibits muscle relaxant properties.[1][2][3][4] While its primary mechanism of action as a local anesthetic—the blockade of voltage-gated sodium channels—is well-understood, the precise molecular processes underlying its muscle relaxant effects are not extensively documented in publicly available literature.[5] This technical guide synthesizes the existing knowledge on this compound and extrapolates potential mechanisms for its muscle relaxant activity based on the established pharmacology of local anesthetics. This document also presents hypothetical experimental protocols and data to serve as a framework for future research in this area.

Introduction

This compound is a tertiary amine local anesthetic.[2] It is often formulated in topical preparations, such as Algesal®, in combination with diethylamine salicylate for the relief of muscle pain, tendinitis, and joint pain.[2][4] The inclusion of this compound in these formulations is attributed to both its local anesthetic and muscle-relaxing effects.[5] This guide focuses on the latter, providing an in-depth exploration of its potential mechanisms of action, supported by illustrative, hypothetical data and experimental designs.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-[2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]-N,N-diethylethanamine |

| Synonyms | Nopoxamine |

| Molecular Formula | C17H31NO |

| Molar Mass | 265.44 g/mol |

| CAS Number | 7712-50-7 |

Proposed Mechanism of Action for Muscle Relaxation

The muscle relaxant properties of this compound are likely multifactorial, stemming from its primary local anesthetic activity and potentially involving secondary targets. The proposed mechanisms are detailed below.

Primary Mechanism: Blockade of Voltage-Gated Sodium Channels

As a local anesthetic, this compound's principal mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5] By reversibly binding to these channels, this compound inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials in nerve fibers.[5] This action reduces the excitability of motor neurons, thereby decreasing the frequency of nerve impulses reaching the muscle fibers and leading to muscle relaxation.

Signaling Pathway: Neuronal Action Potential Inhibition

References

- 1. This compound Overview - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. Algesal® (nopoxamine and diethylamine salicylate), from Laboratoires Latema (Paris), 1971 - Oncowitan [oncowitan.com]

- 5. pillintrip.com [pillintrip.com]

Unveiling the Mechanisms of Terpene-Based Penetration Enhancers: A Technical Guide

An In-Depth Exploration for Researchers, Scientists, and Drug Development Professionals

The transdermal delivery of therapeutic agents offers a multitude of advantages, including the avoidance of first-pass metabolism and improved patient compliance. However, the formidable barrier of the stratum corneum presents a significant challenge. Chemical penetration enhancers, particularly those derived from natural sources like terpenes, have emerged as a promising strategy to reversibly modulate skin permeability and facilitate drug absorption. This technical guide delves into the core mechanisms, experimental evaluation, and quantitative data associated with terpene-based penetration enhancers, providing a comprehensive resource for professionals in drug development. While the term "Myrtecaine" did not yield specific findings in the scientific literature, this guide will focus on the well-documented class of terpenes, a group to which a similarly named compound might belong.

The Stratum Corneum: The Primary Barrier to Drug Penetration

The stratum corneum (SC), the outermost layer of the epidermis, is the principal obstacle to transdermal drug delivery. It is composed of deceased, flattened cells called corneocytes, embedded within a lipid-rich intercellular matrix. This unique "brick and mortar" structure provides a highly effective barrier against the ingress of foreign substances. The intercellular lipids, primarily composed of ceramides, cholesterol, and free fatty acids, are organized into ordered lamellar structures, creating a tortuous path for drug molecules to navigate.[1][2][3]

Penetration enhancers function by transiently and reversibly disrupting this organized structure, thereby increasing the skin's permeability to therapeutic molecules.[4][5] The three primary pathways for drug penetration through the skin are the intercellular, transcellular, and appendageal (via hair follicles and sweat glands) routes.[6] Chemical enhancers predominantly facilitate the intercellular pathway by altering the lipid matrix.[5]

Terpenes as Penetration Enhancers: Mechanisms of Action

Terpenes, a large and diverse class of organic compounds produced by a variety of plants, have gained significant attention as safe and effective penetration enhancers.[5][7] Their mechanism of action is multifaceted and primarily involves interaction with the intercellular lipids of the stratum corneum.

2.1. Disruption of Intercellular Lipid Packing:

The primary mechanism by which terpenes enhance skin penetration is by disrupting the highly ordered lamellar structure of the intercellular lipids.[5][7] Terpenes, being lipophilic, can partition into the lipid bilayers of the stratum corneum. This intercalation increases the fluidity of the lipid chains, leading to a more disordered and permeable barrier.[7][8] Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR) have been employed to demonstrate the ability of enhancers to extract lipids and influence the protein region of the skin, thereby disturbing the skin's organized array.[7]

2.2. Interaction with Keratin:

Some evidence suggests that terpenes may also interact with the intracellular keratin filaments within the corneocytes.[5] This interaction could potentially lead to a disruption of the corneocyte structure, further contributing to increased skin permeability. However, the primary mode of action is widely considered to be their effect on the intercellular lipids.

2.3. Increased Drug Partitioning:

Terpenes can also enhance drug penetration by increasing the solubility of the drug within the stratum corneum.[5][9] By modifying the solvent properties of the skin, terpenes can improve the partitioning of the drug from the vehicle into the stratum corneum, thereby creating a more favorable concentration gradient for diffusion.

Below is a diagram illustrating the proposed mechanism of action for terpene-based penetration enhancers.

References

- 1. The Effect of a Ceramide-Containing Product on Stratum Corneum Lipid Levels in Dry Legs - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 2. Enhancement of stratum corneum lipid structure improves skin barrier function and protects against irritation in adults with dry, eczema-prone skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical supplementation with physiological lipids rebalances the stratum corneum ceramide profile and strengthens skin barrier function in adults predisposed to atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Penetration enhancer - Wikipedia [en.wikipedia.org]

- 5. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Pharmaceutical Strategies for Enhancing Skin Penetration of Biomacromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]

The Uncharted Anesthetic Potential of Terpenes: A Technical Guide to Basic Science Research

For Immediate Release

A Deep Dive into the Anesthetic Mechanisms of Terpene Compounds for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational science behind terpene-derived anesthetics. As the pharmaceutical industry seeks novel anesthetic agents with improved safety and efficacy profiles, the vast and structurally diverse class of terpenes presents a promising frontier. This document synthesizes the current understanding of their mechanisms of action, presents key quantitative data, and provides detailed experimental protocols to facilitate further research and development in this burgeoning field.

Introduction: The Aromatic Promise of a New Class of Anesthetics

Terpenes are naturally occurring hydrocarbons produced by a wide variety of plants, and are responsible for their characteristic aromas. Beyond their olfactory properties, a growing body of scientific evidence indicates that many terpenes possess significant anesthetic, analgesic, and sedative properties.[1] These effects are largely attributed to their interactions with key components of the central and peripheral nervous systems, particularly ligand-gated ion channels. This guide explores the basic science that underpins the anesthetic potential of these volatile compounds, with a focus on their molecular mechanisms and quantifiable effects.

Molecular Mechanisms of Terpene-Derived Anesthetics

The primary mechanism by which many terpenes exert their anesthetic effects is through the modulation of γ-aminobutyric acid type A (GABAA) receptors, the principal inhibitory neurotransmitter receptors in the central nervous system.[2] Terpenes have been shown to act as positive allosteric modulators of GABAA receptors, enhancing the receptor's response to GABA and leading to increased neuronal inhibition, which manifests as sedation and anesthesia.[2]

Several terpenes, including borneol and menthol, also interact with Transient Receptor Potential (TRP) channels, which play a crucial role in sensory perception, including pain and temperature.[3][4] Furthermore, some terpenes exhibit local anesthetic properties by blocking voltage-gated sodium channels, thereby inhibiting nerve impulse propagation.[4]

Signaling Pathways

The interaction of terpenes with GABAA receptors is a key signaling pathway contributing to their anesthetic effects. This allosteric modulation enhances the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.

Certain terpenes, such as borneol, exhibit a multi-target mechanism, interacting with TRP channels in addition to GABAA receptors. This suggests a more complex pharmacological profile that could contribute to both anesthetic and analgesic effects.

Quantitative Data on Terpene-Derived Anesthetics

The following tables summarize key quantitative data from preclinical studies on the anesthetic and related effects of various terpenes.

Table 1: GABAA Receptor Modulation by Terpenes

| Terpene | Receptor Subtype | Effect | EC50 / IC50 | Fold Potentiation | Reference |

| Borneol | Not Specified | Potentiation | 248 µM (EC50) | - | [3] |

| Linalool | α1β2γ2 | Potentiation | - | 1.7 | |

| Linalool | Not Specified | Inhibition | ~3.2 mmol·L⁻¹ (IC50) | - | |

| Menthol | Not Specified | Potentiation | 23.5 µM (EC50) | 496% at 100 µM | [5] |

Table 2: TRP Channel Modulation by Terpenes

| Terpene | TRP Channel | Effect | EC50 / IC50 | Reference |

| Borneol | TRPM8 | Activation | - | [3] |

| Borneol | TRPA1 | Inhibition | 0.5 ± 0.3 mM (IC50) | [3] |

| Borneol | TRPV3 | Activation | 3.45 ± 0.13 mM (EC50) | [3] |

Table 3: Local Anesthetic Effects of Terpenes

| Terpene | Experimental Model | Parameter | Value | Reference |

| Linalool | Frog Sciatic Nerve | IT50 (30.0 mM) | 5.7 ± 0.6 min | [6] |

| Fenchone | Frog Sciatic Nerve | IT50 (30.0 mM) | 15.4 ± 1.1 min | [6] |

| Menthol | Rat Neuronal Sodium Channels | IC50 | 571 µM | [4] |

| Menthol | Human Skeletal Muscle Sodium Channels | IC50 | 376 µM | [4] |

IT50: Time required to reduce the compound action potential by 50%.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

This protocol details the methodology for assessing the modulatory effects of terpene compounds on GABAA receptors expressed in a heterologous system.

Materials:

-

HEK293 cells

-

Plasmids encoding GABAA receptor subunits (e.g., α1, β2, γ2)

-

Transfection reagent

-

Cell culture medium and supplements

-

Patch-clamp rig (microscope, amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries

-

Chemicals for internal and external solutions (see below)

-

Terpene compound of interest

-

Dimethyl sulfoxide (DMSO) for stock solution

Solutions:

-

External Solution (in mM): 140 NaCl, 4.7 KCl, 1.2 MgCl₂, 2.5 CaCl₂, 11 Glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2 with CsOH.

-

Terpene Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of the terpene in DMSO. Due to the volatility and potential poor solubility of some terpenes, fresh dilutions in the external solution should be made immediately before each experiment. Sonication may be required to aid dissolution.

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells in appropriate medium. Co-transfect the cells with plasmids encoding the desired GABAA receptor subunits using a suitable transfection reagent. Incubate for 24-48 hours to allow for receptor expression.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane to achieve the whole-cell configuration. Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a stable baseline by applying a low concentration of GABA (EC10-EC20) for a few seconds.

-

Co-apply the terpene compound at the desired concentration along with the same concentration of GABA.

-

After recording the modulated response, wash the cell with the external solution to observe recovery.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked currents in the absence and presence of the terpene.

-

Calculate the percentage potentiation or inhibition to quantify the modulatory effect.

-

Construct concentration-response curves to determine EC50 or IC50 values.

-

Conclusion and Future Directions

The research landscape of terpene-derived anesthetics is rich with opportunity. The data presented in this guide underscore their potential as a novel class of anesthetic and analgesic agents. Their primary mechanism of action via GABAA receptor modulation is well-supported, though the multi-target engagement of certain terpenes warrants further investigation.

Future research should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key molecular features of terpenes that govern their anesthetic potency and receptor selectivity.

-

In vivo studies: To determine the pharmacokinetic and pharmacodynamic profiles of promising terpene candidates and to establish their anesthetic efficacy and safety in animal models. This should include the determination of Minimum Alveolar Concentration (MAC) for volatile terpenes to quantify their general anesthetic potency.

-

Exploration of synergistic effects: Investigating combinations of different terpenes or terpenes with existing anesthetic agents to potentially enhance efficacy and reduce side effects.

This technical guide serves as a foundational resource to stimulate and guide these future endeavors, with the ultimate goal of translating the aromatic promise of terpenes into tangible clinical innovations.

References

- 1. gerstelus.com [gerstelus.com]

- 2. Anesthetic Agents of Plant Origin: A Review of Phytochemicals with Anesthetic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A clinical and mechanistic study of topical borneol‐induced analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessing the local anesthetic effect of five essential oil constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Proposed HPLC-UV Method for the Quantification of Myrtecaine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myrtecaine is a local anesthetic agent. As with any active pharmaceutical ingredient (API), a validated, reliable, and robust analytical method for its quantification is crucial for quality control, formulation development, and stability studies. This document outlines a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of this compound. The protocol herein is based on established methodologies for similar local anesthetic compounds and provides a comprehensive framework for method development and validation in accordance with ICH guidelines. It is important to note that the specific parameters outlined below should be considered as a starting point and require experimental verification and optimization.

Proposed HPLC-UV Method Parameters

A reversed-phase HPLC method is proposed for the analysis of this compound. The initial recommended conditions are summarized in Table 1.

Table 1: Proposed Chromatographic Conditions for this compound Analysis

| Parameter | Recommended Condition | Rationale / Notes |

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18 columns are widely used for the separation of moderately polar compounds like local anesthetics. |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v) | A common mobile phase for similar compounds, offering good peak shape and resolution. The pH can be adjusted to optimize the retention and peak symmetry of this compound. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |

| Injection Volume | 20 µL | A typical injection volume for standard HPLC analyses. |

| Column Temperature | Ambient (~25 °C) | For initial development; temperature control can be implemented to improve reproducibility. |

| Detection Wavelength | To be determined (e.g., 230 nm) | The optimal wavelength should be determined by running a UV scan of a this compound standard solution to identify the wavelength of maximum absorbance. |

| Run Time | 10 minutes | Should be sufficient to elute this compound and any potential impurities, but may need adjustment based on experimental results. |

Experimental Protocols

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase or a suitable solvent (e.g., methanol, acetonitrile).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).

-

Sample Preparation: The preparation of sample solutions will depend on the matrix (e.g., bulk drug, dosage form). For a dosage form, a suitable extraction procedure will need to be developed and validated to ensure complete recovery of this compound without interference from excipients.

The proposed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following validation parameters should be assessed:

3.2.1. System Suitability Before starting any validation experiments, the suitability of the chromatographic system should be established. A standard solution of this compound (e.g., 20 µg/mL) should be injected six times. The system suitability parameters should meet the acceptance criteria outlined in Table 2.

Table 2: System Suitability Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |

3.2.2. Specificity and Forced Degradation Studies Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Procedure: Inject a blank (mobile phase), a placebo solution (if applicable), and a standard solution of this compound to demonstrate the absence of interfering peaks at the retention time of this compound.

-

Forced Degradation: To establish the stability-indicating nature of the method, forced degradation studies should be performed on a this compound solution.[1] The stress conditions should include:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Dry heat at 105 °C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

-

The chromatograms of the stressed samples should be evaluated to ensure that the degradation product peaks are well-resolved from the main this compound peak.

3.2.3. Linearity and Range Linearity should be established across a range of concentrations that are proportional to the peak area.

-

Procedure: Prepare at least five concentrations of this compound (e.g., 1, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate.

-

Data Analysis: Plot a calibration curve of the mean peak area versus concentration. The linearity should be evaluated by linear regression analysis.

Table 3: Example Linearity Data and Acceptance Criteria

| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |

| 1 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 | ||

| Acceptance Criterion: | Correlation Coefficient (r²) | ≥ 0.999 |

3.2.4. Accuracy (Recovery) Accuracy should be assessed across the specified range of the method.

-

Procedure: Perform recovery studies by spiking a placebo formulation or blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

-

Data Analysis: Calculate the percentage recovery for each sample.

Table 4: Example Accuracy Data and Acceptance Criteria

| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |

| 80% | |||

| 100% | |||

| 120% | |||

| Acceptance Criterion: | Mean % Recovery | 98.0% - 102.0% |

3.2.5. Precision Precision should be evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility.

-

Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day.

-

Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

-

Data Analysis: Calculate the Relative Standard Deviation (RSD) for the results at each level.

Table 5: Example Precision Data and Acceptance Criteria

| Precision Level | Parameter | Acceptance Criterion |

| Repeatability (Intra-day) | % RSD of six replicates | ≤ 2.0% |

| Intermediate Precision (Inter-day) | % RSD of results from two days | ≤ 2.0% |

3.2.6. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

Table 6: Example LOD and LOQ Data

| Parameter | Calculated Value (µg/mL) |

| LOD | |

| LOQ |

3.2.7. Robustness The robustness of the method should be evaluated by making small, deliberate variations in the method parameters.

-

Procedure: Vary parameters such as:

-

Mobile phase composition (e.g., ± 2%)

-

Mobile phase pH (e.g., ± 0.2 units)

-

Flow rate (e.g., ± 0.1 mL/min)

-

Column temperature (e.g., ± 5 °C)

-

-

Data Analysis: Assess the impact of these changes on system suitability parameters.

Table 7: Robustness Study Parameters

| Parameter Varied | Modification | Effect on System Suitability |

| Mobile Phase Ratio | 58:42 and 62:38 | |

| pH | 2.8 and 3.2 | |

| Flow Rate | 0.9 and 1.1 mL/min |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the development and validation of the proposed HPLC-UV method for this compound.

Caption: Workflow for HPLC-UV Method Development and Validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the development and validation of an HPLC-UV method for the quantification of this compound. By following the outlined experimental procedures and adhering to the acceptance criteria based on ICH guidelines, researchers and drug development professionals can establish a reliable, accurate, and precise analytical method suitable for routine quality control and stability testing of this compound in various sample matrices. The provided tables and workflow diagram serve as practical tools to guide the validation process.

References

Application Note: Quantitative Analysis of Myrtecaine and its Putative Metabolites in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myrtecaine is a local anesthetic with a unique chemical structure, classified as an amino ether. Its molecular formula is C₁₇H₃₁NO, with a monoisotopic mass of 265.2406 Da. Understanding the metabolic fate and developing a robust quantitative assay for this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies and clinical development. This application note outlines a hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its putative metabolites in human plasma.

Predicted Metabolic Pathway

Based on its amino ether structure, this compound is predicted to undergo Phase I metabolic reactions, primarily through N-dealkylation and O-dealkylation, catalyzed by cytochrome P450 enzymes. The primary putative metabolites are:

-

M1: N-desethyl-Myrtecaine: Formed by the removal of an ethyl group from the tertiary amine.

-

M2: O-dealkylated-Myrtecaine: Formed by the cleavage of the ether bond, leading to the corresponding alcohol and aldehyde.

Further metabolism may involve hydroxylation of the bicyclic ring system and subsequent Phase II conjugation reactions. The proposed primary metabolic pathway is illustrated below.

Experimental Protocol

This protocol provides a starting point for the quantitative analysis of this compound and its metabolites from human plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard (IS) working solution (e.g., a structurally similar and stable isotope-labeled compound).

-

Add 50 µL of 1 M sodium carbonate buffer (pH 10) to basify the sample and vortex for 30 seconds.

-

Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex for 5 minutes to ensure thorough mixing and partitioning of the analytes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase chromatographic separation is proposed.

| Parameter | Suggested Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

| 0.0 | |

| 1.0 | |

| 5.0 | |

| 6.0 | |

| 6.1 | |

| 8.0 |

Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in positive ion mode (ESI+). Multiple Reaction Monitoring (MRM) is used for quantification.

| Parameter | Suggested Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen, Medium |

| Nebulizer Gas (GS1) | 50 psi |

| Heater Gas (GS2) | 50 psi |

Quantitative Data and MRM Transitions

The following table summarizes the hypothetical MRM transitions for this compound and its putative metabolites. The precursor ion is the protonated molecule [M+H]⁺. Product ions are predicted based on plausible fragmentation of the ether linkage and the diethylamino group.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound | 266.2 | 114.1 (Qualifier) | 100 | 25 |

| 266.2 | 86.1 (Quantifier) | 100 | 35 | |

| M1: N-desethyl-Myrtecaine | 238.2 | 114.1 (Qualifier) | 100 | 25 |

| 238.2 | 58.1 (Quantifier) | 100 | 30 | |

| M2: O-dealkylated-Myrtecaine | 153.2 | 135.1 (Qualifier) | 100 | 20 |

| 153.2 | 93.1 (Quantifier) | 100 | 28 | |

| Internal Standard (IS) | User Defined | User Defined | 100 | User Defined |

Experimental Workflow

The overall workflow for the analysis of this compound and its metabolites is depicted below.

Method Validation Considerations

A full validation of this method should be performed according to the guidelines of regulatory agencies such as the FDA and EMA. Key validation parameters to be assessed include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and IS in blank plasma from at least six different sources.

-

Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response.

-

Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ) for quality control (QC) samples at low, medium, and high concentrations.

-

Recovery: The efficiency of the extraction process should be consistent and reproducible.

-

Matrix Effect: Assessment of ion suppression or enhancement from endogenous plasma components.

-

Stability: Stability of the analytes in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage, and post-preparative).

Conclusion

This application note provides a hypothetical yet comprehensive framework for the development of a sensitive and selective LC-MS/MS method for the quantification of this compound and its putative metabolites in human plasma. The proposed metabolic pathway, sample preparation protocol, and LC-MS/MS parameters serve as a robust starting point for researchers. It is imperative that this method undergoes rigorous validation with authentic reference standards before its application in regulated bioanalysis.

Application Note & Protocol: In Vitro Release Testing of Myrtecaine Cream

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the in vitro release testing (IVRT) of a Myrtecaine cream formulation. The method is designed to be a reliable and reproducible tool for formulation development, quality control, and for supporting regulatory submissions.

Introduction

In vitro release testing (IVRT) is a critical analytical technique used to evaluate the performance of semi-solid dosage forms by measuring the rate and extent of drug release from the formulation.[1][2][3][4] For topical drug products like this compound cream, IVRT serves as a key tool to assess product "sameness" between different batches and to compare test formulations against a reference product.[2][4] The method described herein utilizes the vertical diffusion cell (Franz Cell) apparatus, which is a standard and widely accepted system for IVRT of semi-solid preparations.[4][5][6]

This compound is a local anesthetic with lipophilic characteristics (LogP ≈ 3.7).[7][8] This protocol is specifically tailored to address the challenges associated with the IVRT of a hydrophobic active pharmaceutical ingredient (API) from a cream base.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the rational design of the IVRT method, particularly for the selection of the receptor medium and membrane.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₃₁NO | [9] |

| Molecular Weight | 265.44 g/mol | [9][10] |

| Appearance | White crystalline powder or liquid | [7][8][9] |

| LogP (octanol/water) | ~3.7 | [7] |

| Therapeutic Category | Local Anesthetic | [9][10] |

Experimental Protocol

This protocol outlines the materials, equipment, and step-by-step procedures for conducting the IVRT of this compound cream.

| Equipment | Description |

| Diffusion Cell System | Vertical diffusion cells (Franz Cells) with a known diffusion area (e.g., 1.77 cm²) and receptor volume (e.g., 7-12 mL).[6][11] |

| Water Bath/Circulator | To maintain the temperature of the diffusion cells at 32 ± 1 °C.[3] |

| Magnetic Stirrers | For agitation of the receptor medium in each cell. |

| Positive Displacement Pipette | For accurate application of the cream to the membrane. |

| Analytical Balance | For weighing the cream samples. |

| HPLC System | With a UV detector for the quantification of this compound.[1] |

| Autosampler | For automated injection of samples into the HPLC system. |

| Class A Volumetric Glassware | For preparation of solutions. |

| Reagents & Consumables | Description |

| This compound Reference Standard | For the preparation of calibration standards. |

| This compound Cream | Test and reference formulations. |

| Synthetic Membranes | Inert, hydrophobic membranes (e.g., Polysulfone, PTFE, or Silicone) with a suitable pore size (e.g., 0.45 µm).[12][13][14] |

| Receptor Medium | Phosphate Buffered Saline (PBS) at pH 7.4 containing a suitable solubilizing agent (e.g., 2% Oleth-20 or other non-ionic surfactant) to ensure sink conditions. |

| HPLC Grade Solvents | Acetonitrile, Methanol, Water. |

| HPLC Grade Buffers and Reagents | As required for the mobile phase. |

Prior to validating the IVRT method, the following parameters must be optimized:

-

Receptor Medium Selection: The solubility of this compound should be determined in various potential receptor media to select one that can dissolve at least 3-10 times the expected amount of drug released during the experiment, thus maintaining sink conditions.[5]

-

Membrane Screening: Several types of synthetic membranes should be evaluated to find one that is inert, does not bind this compound, and is not a rate-limiting barrier to diffusion.[12][14]

-

HPLC Method Development: An HPLC method for the quantification of this compound needs to be developed and validated. A suggested starting point is provided in Table 3.

-

Prepare the Receptor Medium: Prepare the chosen receptor medium and degas it thoroughly.

-

Set up the Diffusion Cells:

-

Assemble the Franz diffusion cells, ensuring no air bubbles are trapped beneath the membrane.

-

Fill the receptor chambers with the degassed receptor medium.

-

Place a magnetic stir bar in each receptor chamber.

-

Place the cells in the water bath maintained at 32 ± 1 °C and allow the system to equilibrate for at least 30 minutes.

-

-

Membrane Preparation:

-

Cut the selected synthetic membrane into discs of the appropriate diameter for the diffusion cells.

-

Pre-soak the membranes in the receptor medium for at least 30 minutes before use.

-

-

Dosing:

-

Accurately weigh a sufficient amount of this compound cream (typically 300-500 mg/cm²) and apply it uniformly onto the surface of the membrane in the donor chamber.

-

-

Start the experiment: Begin stirring the receptor medium at a constant rate (e.g., 600 RPM).

-

Collect samples: At predetermined time points (e.g., 1, 2, 3, 4, 5, and 6 hours), withdraw an aliquot of the receptor medium from the sampling arm of each cell.

-

Replace the medium: Immediately after each sample is withdrawn, replace the volume with an equal amount of fresh, pre-warmed receptor medium.

-

Analyze the samples: Analyze the collected samples for this compound concentration using the validated HPLC method.

-

Calculate the cumulative amount of this compound released per unit area (µg/cm²) at each time point, correcting for the amount of drug removed in previous samples.

-

Plot the cumulative amount of this compound released per unit area against the square root of time.

-

Calculate the release rate (flux) from the slope of the linear portion of the plot.

Analytical Method: HPLC

A validated HPLC method is essential for the accurate quantification of this compound in the receptor medium samples.[1] The following are suggested starting parameters for method development:

| Parameter | Suggested Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection Wavelength | To be determined based on the UV spectrum of this compound (typically in the range of 220-280 nm) |

| Column Temperature | 30 °C |

The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of the IVRT study should be summarized in clear and concise tables for easy comparison.

Table 2: In Vitro Release of this compound from Cream Formulation

| Time (hours) | √Time (hours⁰.⁵) | Cumulative Amount Released (µg/cm²) ± SD (n=6) |

| 1 | 1.00 | ... |

| 2 | 1.41 | ... |

| 3 | 1.73 | ... |

| 4 | 2.00 | ... |

| 5 | 2.24 | ... |

| 6 | 2.45 | ... |

Table 3: IVRT Method Parameters

| Parameter | Setting |

| Apparatus | Franz Vertical Diffusion Cell |

| Diffusion Area | 1.77 cm² |

| Receptor Volume | 12.0 mL |

| Membrane | Polysulfone, 0.45 µm |

| Receptor Medium | PBS pH 7.4 + 2% Oleth-20 |

| Temperature | 32 ± 1 °C |

| Stir Speed | 600 RPM |

| Dose | 300 mg/cm² |

| Sampling Times | 1, 2, 3, 4, 5, 6 hours |

| Analytical Method | HPLC-UV |

Visualizations

References

- 1. agnopharma.com [agnopharma.com]

- 2. ashdin.com [ashdin.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. dptlabs.com [dptlabs.com]

- 5. gmpua.com [gmpua.com]

- 6. raytor.com [raytor.com]

- 7. This compound|lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. This compound [drugfuture.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. An Analytical Target Profile for the Development of an In Vitro Release Test Method and Apparatus Selection in the Case of Semisolid Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. permegear.com [permegear.com]

- 13. raytor.com [raytor.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Evaluation of Topical Myrtecaine Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the topical efficacy of Myrtecaine, a novel local anesthetic agent. The following sections detail experimental procedures, data presentation guidelines, and visual representations of key concepts to facilitate the design and execution of preclinical studies. While specific data for this compound is not yet available, this document outlines the methodologies to generate such data and provides comparative values for commonly used local anesthetics.

Data Presentation

Quantitative data from efficacy studies should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide a template for summarizing key efficacy parameters.

Table 1: Onset and Duration of Action of Topical Anesthetics in the Rabbit Corneal Reflex Test

| Anesthetic Agent | Concentration (%) | Onset of Anesthesia (minutes) | Duration of Anesthesia (minutes) | Reference |

| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Internal Study ID] |

| Lidocaine | 2.0 | ~5 | ~60 | [1] |

| Bupivacaine | 0.5 | [Data not available in search results] | [Data not available in search results] | |

| Proparacaine | 0.5 | [Data not available in search results] | [Data not available in search results] |

Table 2: Efficacy of Topical Anesthetics in the Rat Tail-Flick Test

| Anesthetic Agent | Concentration (%) | Baseline Latency (seconds) | Peak Latency (seconds) | Time to Peak Effect (minutes) | Duration of Effect (minutes) | Reference |

| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Internal Study ID] |

| Lidocaine | 2.0 | [Data varies by study design] | [Data varies by study design] | ~20 | [Data varies by study design] | [2] |

| Lidocaine with Adrenaline | 2.0 | [Data varies by study design] | [Data varies by study design] | >30 | [Data varies by study design] | [2] |

Table 3: Infiltration Anesthesia Efficacy in the Guinea Pig Wheal Test

| Anesthetic Agent | Concentration (%) | Number of Non-responsive Stimuli (out of 6) | Duration of Block (minutes) | Reference |

| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Internal Study ID] |

| Lidocaine | 0.05 - 0.2 | [Data varies by concentration] | [Data varies by concentration] | [3] |

| Bupivacaine | 0.05 - 0.2 | [Data varies by concentration] | [Data varies by concentration, generally longer than lidocaine] | [3] |

Experimental Protocols

Rabbit Corneal Reflex Test for Surface Anesthesia

This model assesses the efficacy of a topical anesthetic on a mucous membrane.[1][3][4]

Materials:

-

Healthy adult New Zealand white rabbits.[5]

-

This compound solution at various concentrations.

-

Positive control (e.g., 2% Lidocaine solution).[1]

-

Vehicle control (saline).

-

Sterile cotton-tipped applicators or a Cochet-Bonnet esthesiometer.

-

Stopwatch.

Procedure:

-

Gently restrain the rabbit.

-

Test the normal corneal reflex by lightly touching the center of the cornea with the cotton-tipped applicator and observing the blink reflex.

-

Instill a standardized volume (e.g., 0.5 ml) of the test solution (this compound, positive control, or vehicle) into the conjunctival sac of one eye.[3] The contralateral eye can serve as an internal control.

-

At set intervals (e.g., every 1-2 minutes), gently touch the cornea with a fresh, sterile cotton-tipped applicator to assess the corneal reflex.

-

Onset of anesthesia is defined as the time point at which the blink reflex is completely abolished.

-

Continue testing at regular intervals (e.g., every 5-10 minutes) until the blink reflex returns to normal.

-

Duration of anesthesia is the time from the onset of anesthesia to the complete return of the corneal reflex.

-

Monitor the eye for any signs of irritation or toxicity for up to 24 hours post-application.

Rat Tail-Flick Test for Thermal Nociception

This model evaluates the analgesic effect of a topically applied anesthetic against a thermal stimulus.[2][6][7][8][9]

Materials:

-

Adult male or female rats (e.g., Sprague-Dawley or Wistar).

-

This compound formulation (e.g., cream, gel).

-

Positive control (e.g., EMLA cream - 2.5% lidocaine and 2.5% prilocaine).[10]

-

Vehicle control.

-

Tail-flick apparatus with a radiant heat source.

-

Stopwatch.

Procedure:

-

Acclimatize the rat to the restraining device of the tail-flick apparatus.

-

Determine the baseline tail-flick latency by focusing the radiant heat source on a specific point on the tail (e.g., 3-4 cm from the tip) and measuring the time it takes for the rat to flick its tail away.[8] A cut-off time (e.g., 10-12 seconds) should be established to prevent tissue damage.[8]

-

Apply a standardized amount of the test substance (this compound, positive control, or vehicle) to a defined area of the tail.

-

At predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) after application, measure the tail-flick latency.

-

The increase in latency compared to baseline indicates the degree of analgesia.

-

The onset of action , peak effect , and duration of action can be determined from the time-course data.

Guinea Pig Intradermal Wheal Test for Infiltration Anesthesia

This classic model assesses the intensity and duration of local anesthesia following intradermal injection, which can be adapted for potent topical formulations designed for dermal penetration.[3]

Materials:

-

Adult guinea pigs.

-

This compound solution.

-

Positive control (e.g., 0.1% Lidocaine).[3]

-

Vehicle control (saline).

-

Tuberculin syringes with fine-gauge needles (e.g., 30G).

-

Fine, sharp needle or von Frey filaments for stimulation.

-

Marker pen.

Procedure:

-

Shave the dorsal skin of the guinea pig 24 hours prior to the experiment.

-

On the day of the experiment, inject a small, standardized volume (e.g., 0.1 ml) of the test solution intradermally to raise a small wheal.[3]

-

Outline the wheal with a marker pen.

-

At 5 minutes post-injection and at subsequent intervals (e.g., every 10-15 minutes), test the sensitivity of the center of the wheal by applying a stimulus (e.g., six light pricks with a sharp needle).[3]

-

Record the number of stimuli that fail to elicit a response (flinching or vocalization).

-

The duration of anesthesia is the time from the injection until the animal responds to at least three of the six stimuli.

Mandatory Visualizations

Signaling Pathway of Local Anesthetics

Caption: Mechanism of action of this compound.

Experimental Workflow for Efficacy Testing

Caption: Workflow for this compound efficacy testing.

References

- 1. researchgate.net [researchgate.net]